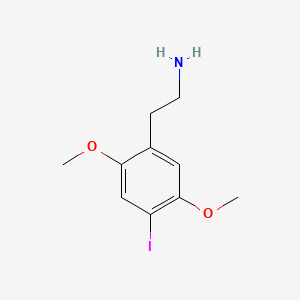

4-Iodo-2,5-dimethoxyphenethylamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHQBRJAAZQXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893674 | |

| Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69587-11-7 | |

| Record name | 2,5-Dimethoxy-4-iodophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69587-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069587117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69587-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35362848V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Iodo 2,5 Dimethoxyphenethylamine and Its Derivatives

Established Synthetic Routes for 2C-I

The synthesis of 4-Iodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I, was first described by Alexander Shulgin. erowid.orgwikipedia.org The process typically starts from 2,5-dimethoxyphenethylamine (2C-H). erowid.org

One established method involves the direct iodination of 2C-H. A common procedure utilizes iodine and a mild oxidizing agent. For instance, a mixture of 2,5-dimethoxyphenethylamine and phthalic anhydride (B1165640) can be heated to form the corresponding phthalimide. This intermediate is then subjected to iodination. The final step involves hydrolysis with a strong acid, such as hydrochloric acid, to yield 2,5-dimethoxy-4-iodophenethylamine hydrochloride. erowid.org The resulting product is a white microcrystalline solid. erowid.org

Another approach to the synthesis of 2C-I involves the use of silver sulfate (B86663) in the presence of iodine. In this method, the sulfate salt of 2C-H is dissolved in ethanol (B145695) and water. This solution is then treated with a solution of iodine in ethanol. reddit.comreddit.com The reaction is typically carried out in the dark to prevent light-induced side reactions. reddit.com After the reaction is complete, the mixture is worked up to isolate the 2C-I, often as the hydrochloride salt. reddit.comreddit.com

Synthesis of N-Benzyl Substituted Derivatives (e.g., 25I-NBOMe) from 2C-I.nih.gov

The synthesis of N-benzyl substituted derivatives of 2C-I, such as 25I-NBOMe, significantly increases the compound's potency. wikipedia.org These derivatives are typically synthesized from 2C-I through reductive alkylation. wikipedia.orgnih.gov

Classical Reductive Alkylation Procedures.nih.gov

Reductive alkylation is a common method for forming amines. In the context of synthesizing 25I-NBOMe from 2C-I, this process can be performed in one or two steps. wikipedia.orgnih.gov The two-step procedure involves first reacting 2C-I with the appropriate benzaldehyde, in this case, 2-methoxybenzaldehyde, to form an imine intermediate. This imine is then reduced in a separate step using a reducing agent like sodium borohydride (B1222165) to yield the final N-benzyl derivative. wikipedia.org

Alternatively, a one-step direct reaction can be employed using a reducing agent such as sodium triacetoxyborohydride. wikipedia.org This method combines the formation of the imine and its reduction into a single synthetic operation.

Specific Reactants and Intermediates (e.g., 2-methoxybenzaldehyde, imine intermediate).nih.gov

The key reactants for the synthesis of 25I-NBOMe from 2C-I are:

2C-I (this compound): The starting phenethylamine (B48288).

2-methoxybenzaldehyde: The aldehyde that provides the N-benzyl group. wikipedia.org

Reducing agent: Typically sodium borohydride or sodium triacetoxyborohydride. wikipedia.org

The reaction proceeds through the formation of an imine intermediate . This intermediate is formed by the condensation of the primary amine group of 2C-I with the carbonyl group of 2-methoxybenzaldehyde. The subsequent reduction of this imine C=N double bond to a C-N single bond affords the final product, 25I-NBOMe.

Characterization of Potential By-products in Derivative Synthesis.nih.gov

The synthesis of N-benzyl derivatives can lead to the formation of by-products. The specific by-products will depend on the reaction conditions and the purity of the starting materials. Potential by-products could include unreacted starting materials (2C-I and 2-methoxybenzaldehyde), over-alkylated products, or products resulting from side reactions of the reagents. Thorough purification, often by chromatography, is necessary to isolate the desired N-benzyl derivative from these impurities.

Synthesis of 2C-I Metabolites for Research Purposes.wikipedia.org

To study the metabolism of 2C-I, researchers synthesize its potential metabolites. The primary metabolic pathways for 2C-I include O-demethylation, N-acetylation, and deamination followed by oxidation. nih.gov

Iodination of Aromatic Ring.wikipedia.org

A key step in the synthesis of certain 2C-I metabolites involves the iodination of a precursor aromatic ring. This is necessary when synthesizing hydroxylated metabolites. For example, to synthesize a metabolite where one of the methoxy (B1213986) groups is replaced by a hydroxyl group, a starting material containing a benzyl-protected hydroxyl group might be used. The iodination of the aromatic ring can be achieved using iodine in the presence of an oxidizing agent like orthoperiodic acid. nih.gov Following iodination, the benzyl (B1604629) protecting group can be removed by acid hydrolysis to yield the desired hydroxylated and iodinated metabolite. nih.gov

Selective Debenzylation of Aryl Benzyl Ether

The benzyl group is a widely utilized protecting group for phenols due to its stability under various reaction conditions and its straightforward introduction. acs.orgresearchgate.net However, its removal, or debenzylation, requires specific methods to ensure the integrity of other functional groups within the molecule, especially in complex structures. acs.orgresearchgate.net The choice of debenzylation method is crucial for the successful synthesis of this compound and its analogs.

Several methods for the debenzylation of aryl benzyl ethers are available, each with its own advantages and limitations. These can be broadly categorized into reductive, acidic, and oxidative cleavage methods. acs.org

Reductive Cleavage:

Catalytic Hydrogenolysis: This is a common and often clean method for debenzylation. acs.org It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgnih.gov The reaction proceeds by the cleavage of the carbon-oxygen bond of the benzyl ether, yielding the free phenol (B47542) and toluene. organic-chemistry.org For substrates sensitive to standard hydrogenation conditions, transfer hydrogenation using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.org The Rosenmund catalyst (Pd/BaSO4) with ammonium (B1175870) formate (B1220265) has also been shown to be effective for the debenzylation of N-benzyltetrazole derivatives under mild transfer hydrogenation conditions. researchgate.net A combination of palladium on carbon and niobic acid-on-carbon has been reported to facilitate the hydrogenative deprotection of O-benzyl groups. nih.gov

Acid-Assisted Cleavage:

Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl3) and boron tribromide (BBr3) can effectively cleave aryl benzyl ethers. researchgate.netnih.gov The reaction with BCl3 is often performed at low temperatures, and the addition of a cation scavenger like pentamethylbenzene (B147382) can prevent side reactions such as Friedel-Crafts benzylation of electron-rich aromatic rings. researchgate.net This method has demonstrated selectivity for phenolic benzyl ethers in the presence of alkyl benzyl ethers. researchgate.net Magnesium iodide has also been used for the selective debenzylation of aryl benzyl ethers under solvent-free conditions, with the removal of an O-benzyl group being easier than an O-methyl group. rsc.orgresearchgate.net

Oxidative Cleavage:

Various Oxidizing Agents: A range of oxidizing agents can be used for debenzylation. acs.org Systems like alkali metal bromide (e.g., KBr) with an oxidant like Oxone have been developed for the oxidative debenzylation of O-benzyl ethers under mild, transition-metal-free conditions. acs.org Another approach involves the use of a nitroxyl (B88944) radical in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) for oxidative deprotection at ambient temperature, which is compatible with hydrogenation-sensitive functional groups. organic-chemistry.org Visible-light-mediated photoredox catalysis offers a modern and selective method for the deprotection of phenolic ethers. chemrxiv.orgacs.org This strategy allows for the chemoselective cleavage of the C(sp3)‒O bond under mild conditions. chemrxiv.org

The following table summarizes various reagents and conditions used for the selective debenzylation of aryl benzyl ethers.

| Reagent/Catalyst | Conditions | Substrate Scope/Selectivity | Reference |

| Pd/C, H₂ | Hydrogen atmosphere | General method for debenzylation. | organic-chemistry.orgnih.gov |

| Pd/C, Formic Acid | Transfer hydrogenation | Useful for sensitive substrates. | organic-chemistry.org |

| Pd/BaSO₄, HCOONH₄ | Transfer hydrogenation | Effective for N-benzyltetrazoles. | researchgate.net |

| BCl₃, Pentamethylbenzene | Low temperature | Selective for phenolic benzyl ethers. | researchgate.net |

| MgI₂ | Solvent-free | Selective for O-benzyl over O-methyl. | rsc.orgresearchgate.net |

| KBr, Oxone | Mild, aqueous conditions | Transition-metal-free oxidation. | acs.org |

| Nitroxyl radical, PIFA | Ambient temperature | Tolerates hydrogenation-sensitive groups. | organic-chemistry.org |

| Visible Light Photoredox Catalysis | Mild, light-mediated | Chemoselective C-O bond cleavage. | chemrxiv.orgacs.org |

Pharmacological Profiles and Molecular Mechanisms of 4 Iodo 2,5 Dimethoxyphenethylamine

Receptor Binding and Agonism/Antagonism Profiles

The pharmacological activity of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) is characterized by its interactions with various neurotransmitter receptors. Its primary mechanism of action involves agonism at serotonin (B10506) receptors, which is believed to underpin its psychoactive effects. The following sections detail its binding affinity and functional activity at key receptor sites.

Serotonin Receptor Interactions (5-HT2A, 5-HT2C, 5-HT1A)

This compound demonstrates a significant affinity for serotonin 5-HT2 receptors, with a notable preference for the 5-HT2A and 5-HT2C subtypes over the 5-HT1A subtype. nih.govwikipedia.org The interaction with these receptors is fundamental to its pharmacological profile.

This compound acts as a partial agonist at the serotonin 5-HT2A receptor. nih.govwikipedia.orgresearchgate.net This receptor is a key target for classic psychedelic compounds and its activation is closely linked to the induction of psychedelic effects. nih.govresearchgate.net The N-benzyl substitution of 2C-I, as seen in compounds like 25I-NBOMe, has been shown to markedly enhance affinity for the 5-HT2A receptor. researchgate.net

Studies have demonstrated that 2C-I binds to the 5-HT2A receptor with high affinity. nih.gov In functional assays, it elicits a response, confirming its agonist activity. For instance, in mouse head-twitch response studies, a behavioral proxy for 5-HT2A receptor activation, 2C-I induces this response, which can be blocked by a selective 5-HT2A antagonist. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Ki (nM) | 8 - 1700 (for 2C-O derivatives) | nih.gov |

| EC50 (nM) | 16 - 2600 (for 2C-O derivatives) | nih.gov |

| Emax (%) | 30 - 84 (for 2C-O derivatives) | nih.gov |

| Parameter | Value | Reference |

|---|---|---|

| Ki (nM) | Data for specific 2C-I value not available in provided text, but shows preference for 5-HT2A over 5-HT2C. | nih.gov |

This compound and related phenethylamines generally show a preference for 5-HT2A and 5-HT2C receptors over 5-HT1A receptors. nih.gov The selectivity ratio, which compares the binding affinity for different receptor subtypes, indicates a higher affinity for the 5-HT2A receptor compared to the 5-HT1A and 5-HT2C receptors. nih.gov Specifically, the 5-HT2A/5-HT1A selectivity ratio for related phenethylamine (B48288) derivatives ranges from 1.4 to 333, and the 5-HT2A/5-HT2C selectivity ratio ranges from 2.1 to 14. nih.gov Little to no effect is typically observed at the 5-HT1A receptor for these types of compounds. nih.gov

Alpha-Adrenergic Receptor Affinity and Activity

In addition to its primary effects on the serotonin system, this compound has been shown to have an affinity for alpha-adrenergic receptors. researchgate.netnih.gov The interaction with these receptors may contribute to some of the physiological effects observed following administration of 2C-I. The activity at these receptors can be either agonistic or antagonistic depending on the specific receptor subtype. nih.gov

Dopamine Receptor Interactions (D1-D3)

The interaction of this compound with dopamine receptors is less pronounced compared to its effects on serotonin receptors. Limited data suggests that 2C-I has a low affinity for dopamine D2 and D3 receptors. scribd.com There is a general lack of significant interaction with the dopamine transporter (DAT). researchgate.net

| Receptor | Ki (nM) | Reference |

|---|---|---|

| D2 | 2,700 | scribd.com |

| D3 | 5,000 | scribd.com |

Trace Amine-Associated Receptor 1 (TAAR1) Binding and Activation

Research into the interaction of this compound (2C-I) and related phenethylamines with the Trace Amine-Associated Receptor 1 (TAAR1) reveals notable species-specific differences and moderate to high affinity, particularly at the rat ortholog of the receptor. A study examining a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines demonstrated that these compounds, as a class, bind more strongly to TAAR1 than their amphetamine counterparts. nih.gov Specifically, this class of phenethylamines displayed moderate to relatively high binding affinities for the rat TAAR1, with dissociation constants (Kᵢ) in the nanomolar range. nih.gov

However, the activity at the human TAAR1 appears to be limited. Most of the 2,5-dimethoxyphenethylamine derivatives tested in the same study did not show significant activation of the human TAAR1. nih.gov This suggests that while these compounds bind effectively to the rat receptor, they may not act as potent agonists at the human receptor. It is important to note that binding affinity at human TAAR1 was not determined in this research due to the lack of a suitable radioligand. researchgate.net The related amphetamine analog, 2,5-dimethoxy-4-iodoamphetamine (DOI), has been identified as an agonist at rat TAAR1. wikipedia.org

| Compound Class | Receptor | Binding Affinity (Kᵢ) Range |

|---|---|---|

| 4-Alkoxy-2,5-dimethoxyphenethylamines | Rat TAAR1 | 21–3300 nM |

Monoamine Transporter Interactions and Reuptake Inhibition

The interaction of this compound and its structural analogs with monoamine transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine)—appears to be minimal at pharmacologically relevant concentrations. Studies investigating a range of 4-alkoxy-2,5-dimethoxyphenethylamines assessed their capacity to inhibit monoamine uptake in HEK 293 cells expressing the human transporters. nih.gov The findings from this research indicated a lack of significant activity; tests were conducted at a single high concentration specifically to exclude, rather than quantify, potent interaction at these transporters. nih.gov This suggests that 2C-I is not a potent monoamine reuptake inhibitor. Further supporting this, the related amphetamine DOI is reportedly not a serotonin or dopamine releasing agent. wikipedia.org

Interaction with the dopamine transporter (DAT) is also weak. The class of 4-alkoxy-2,5-dimethoxyphenethylamines, which includes 2C-I, did not exhibit significant inhibition of dopamine uptake in assays using cells expressing the human DAT. nih.gov

Similarly, the affinity for the norepinephrine transporter (NET) is low. Studies on 4-alkoxy-2,5-dimethoxyphenethylamines demonstrated a lack of potent uptake inhibition at hNET. nih.gov

| Transporter | Activity |

|---|---|

| Serotonin Transporter (hSERT) | No significant inhibition at pharmacologically relevant concentrations |

| Dopamine Transporter (hDAT) | No significant inhibition at pharmacologically relevant concentrations |

| Norepinephrine Transporter (hNET) | No significant inhibition at pharmacologically relevant concentrations |

Enzymatic Interactions and Inhibition

This compound primarily acts as a substrate for metabolic enzymes, particularly Monoamine Oxidase (MAO), rather than a significant inhibitor. Studies on the metabolism of 2C-I in rats have identified several key metabolic pathways. The compound undergoes O-demethylation, N-acetylation, and, crucially, deamination, which is followed by oxidation to form the corresponding carboxylic acid. researchgate.netnih.gov

The deamination of phenethylamines is a primary function of MAO-A and MAO-B. researchgate.net Research indicates that for the broader class of "2C" compounds, MAO-A and MAO-B are the major enzymes responsible for this deamination step. researchgate.net This metabolic process indicates that 2C-I is recognized and processed by MAO enzymes. While this demonstrates a clear interaction, it does not imply inhibitory action. Data on the amphetamine analogue, DOI, shows it to be a very weak inhibitor of MAO-B, with an IC₅₀ value greater than 200,000 nM. wikipedia.org Studies on other 2,5-dimethoxyamphetamine (B1679032) derivatives found them to be competitive inhibitors of CYP2D6, another metabolic enzyme, though with relatively high inhibition constants (Kᵢ), suggesting that clinically significant interactions are unlikely. nih.gov

| Metabolic Process | Description |

|---|---|

| O-Demethylation | Removal of methyl groups from the 2- and 5-position methoxy (B1213986) groups. researchgate.net |

| N-Acetylation | Addition of an acetyl group to the amine. researchgate.netnih.gov |

| Deamination & Oxidation | Removal of the amine group (mediated by MAO), followed by oxidation to a carboxylic acid. researchgate.netnih.gov |

Cytochrome P450 Enzyme Involvement

The biotransformation of this compound is a complex process involving several metabolic pathways. While direct studies comprehensively detailing the specific human cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound are limited, research on its metabolic fate in rats and studies on structurally related compounds provide significant insights into the likely involvement of the CYP system.

Metabolic studies in rats have shown that this compound undergoes O-demethylation, N-acetylation, and deamination, which is then followed by oxidation to the corresponding carboxylic acid. nih.gov O-demethylation is a common metabolic reaction catalyzed by CYP enzymes, suggesting their role in the initial steps of breaking down this compound. mdpi.comnih.gov

Evidence from research on the amphetamine analogue, 4-Iodo-2,5-dimethoxyamphetamine (DOI), which shares a very similar molecular structure, points strongly towards the involvement of a specific CYP isoenzyme. An initial activity screening using human CYP-expressing insect cell microsomes identified CYP2D6 as the sole isoenzyme responsible for the primary metabolic steps of several 2,5-dimethoxyamphetamine derivatives, including O-demethylation. nih.govresearchgate.net The amount of metabolites formed in this in-vitro system was observed to be very small. nih.govresearchgate.net

Further investigation into the interaction of these related compounds with CYP2D6 revealed inhibitory effects. Studies using both recombinant human CYP2D6 and pooled human liver microsomes (HLM) demonstrated that 4-Iodo-2,5-dimethoxyamphetamine and other similar amphetamine derivatives act as non-mechanism-based, competitive inhibitors of CYP2D6. nih.gov

The table below summarizes the key research findings on the interaction of the structurally related compound, 4-Iodo-2,5-dimethoxyamphetamine (DOI), with the CYP2D6 enzyme.

| CYP Enzyme | Compound Tested | Nature of Involvement | Enzyme Source | Key Findings | Reference |

|---|---|---|---|---|---|

| CYP2D6 | 4-Iodo-2,5-dimethoxyamphetamine (DOI) and other 2,5-dimethoxyamphetamine derivatives | Substrate (Metabolism) | Microsomes from insect cells heterologously expressing human CYPs | Identified as the only CYP isoenzyme involved in the main metabolic steps (O-demethylation), though metabolite formation was minimal. | nih.govresearchgate.net |

| CYP2D6 | 4-Iodo-2,5-dimethoxyamphetamine (DOI) and other 2,5-dimethoxyamphetamine derivatives | Competitive Inhibitor | Recombinant human CYP2D6 and Pooled Human Liver Microsomes (HLM) | Observed to be a non-mechanism-based competitive inhibitor of CYP2D6. | nih.gov |

While these findings are derived from studies on a closely related amphetamine analogue, they provide the most direct evidence currently available for the specific cytochrome P450 enzyme likely involved in the metabolism of this compound. The central role of CYP2D6 in the metabolism of numerous psychoactive compounds further supports its probable involvement in the biotransformation of this compound. mdpi.comnih.gov

Metabolism and Biotransformation of 4 Iodo 2,5 Dimethoxyphenethylamine in Preclinical Models

Metabolic Pathways Identified in Animal Models (e.g., Rat Urine)

Studies in rats have been crucial in identifying the primary metabolic routes for 2C-I and related phenethylamines. The main transformations involve modifications of the methoxy (B1213986) groups and the ethylamine (B1201723) side chain. nih.govnih.gov Research on the closely related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in rats provides a foundational model for understanding 2C-I's metabolism, suggesting two major parallel pathways. nih.gov

A significant metabolic pathway for 2C-I is O-demethylation, where one of the two methoxy groups at the 2- or 5-position of the phenyl ring is removed to form a hydroxyl group. nih.govnih.gov This process results in the formation of two primary phenolic metabolites: 2-hydroxy-5-methoxy-4-iodophenethylamine and 5-hydroxy-2-methoxy-4-iodophenethylamine. nih.gov This reaction is a common Phase I metabolic step for many phenethylamine (B48288) compounds. nih.govnih.gov

Another major Phase I pathway is the deamination of the ethylamine side chain. nih.govresearchgate.net This reaction is catalyzed primarily by monoamine oxidase (MAO) enzymes and converts the primary amine into a corresponding aldehyde intermediate. nih.govnih.gov This highly reactive aldehyde is then rapidly metabolized further via two main routes:

Oxidation: The aldehyde is oxidized to form the corresponding carboxylic acid metabolite, 4-iodo-2,5-dimethoxyphenylacetic acid. nih.gov

Reduction: The aldehyde is reduced to form the corresponding alcohol metabolite, 4-iodo-2,5-dimethoxyphenylethanol. nih.gov

N-acetylation, the addition of an acetyl group to the primary amine, is another identified metabolic route. nih.govnih.gov This pathway often occurs after an initial O-demethylation step. The resulting metabolites, such as N-acetyl-2-(2-hydroxy-4-iodo-5-methoxyphenyl)-ethylamine and N-acetyl-2-(5-hydroxy-4-iodo-2-methoxyphenyl)-ethylamine, have been identified in studies of analogous compounds. nih.gov N-acetyltransferase enzymes are responsible for catalyzing this reaction. youtube.com

Following the initial Phase I reactions that introduce or expose polar functional groups (like the hydroxyl groups from O-demethylation), the metabolites undergo Phase II conjugation reactions. nih.govyoutube.com These processes increase the water solubility of the metabolites, facilitating their excretion from the body. While specific conjugation products for 2C-I are not extensively detailed in the literature, it is understood that the phenolic metabolites are likely conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govyoutube.comyoutube.com

While less commonly reported for 2C-I itself, beta-hydroxylation of the ethylamine side chain represents another potential metabolic pathway. This has been observed in related phenethylamine compounds like 2C-T-7, where the propyl side chain undergoes hydroxylation at the beta-position. researchgate.net This reaction would introduce a hydroxyl group on the carbon atom adjacent to the phenyl ring, which could then be further oxidized.

Table 1: Identified and Proposed Metabolites of 4-Iodo-2,5-dimethoxyphenethylamine in Preclinical Models

| Metabolic Pathway | Intermediate/Metabolite | Chemical Name |

|---|---|---|

| O-Demethylation | 2-O-desmethyl metabolite | 2-(5-hydroxy-4-iodo-2-methoxyphenyl)ethan-1-amine |

| 5-O-desmethyl metabolite | 2-(2-hydroxy-4-iodo-5-methoxyphenyl)ethan-1-amine | |

| Deamination | Aldehyde intermediate | 2-(4-iodo-2,5-dimethoxyphenyl)acetaldehyde |

| ↳ Oxidation | Carboxylic acid metabolite | (4-iodo-2,5-dimethoxyphenyl)acetic acid |

| ↳ Reduction | Alcohol metabolite | 2-(4-iodo-2,5-dimethoxyphenyl)ethanol |

| N-Acetylation | N-acetyl metabolite | N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide |

| O-Demethylation + N-Acetylation | N-acetyl-O-desmethyl metabolite | N-[2-(2-hydroxy-4-iodo-5-methoxyphenyl)ethyl]acetamide |

Specific Enzyme Systems Involved in 2C-I Metabolism (e.g., MAO, CYP450)

The biotransformation of 2C-I is mediated by several key enzyme systems. The primary enzymes responsible for its metabolism are the monoamine oxidases (MAO), with a more limited role played by the cytochrome P450 (CYP450) superfamily. nih.govnih.gov

Studies using cDNA-expressed enzymes have demonstrated that both MAO-A and MAO-B are the major enzymes involved in the deamination of 2C-I, which is a critical step in its metabolism. nih.govresearchgate.net The involvement of MAO makes 2C-I susceptible to drug-drug interactions with MAO inhibitors (MAOIs). researchgate.net

The role of the cytochrome P450 system in 2C-I metabolism appears to be less significant compared to its role in the metabolism of other related compounds. nih.gov While the CYP2D6 isoenzyme has been shown to be involved to a small extent in the deamination of other drugs in the 2C series, studies suggest it does not play a major role in the metabolism of 2C-I. nih.govresearchgate.net However, CYP enzymes, including CYP2D6, are known to be involved in the O-demethylation of structurally similar amphetamine derivatives, indicating a potential, though likely minor, contribution to the O-demethylation of 2C-I. nih.gov

Table 2: Enzyme Systems in this compound Metabolism

| Enzyme System | Specific Isoenzyme(s) | Metabolic Reaction Catalyzed | Significance |

|---|---|---|---|

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Deamination | Major pathway nih.govnih.govresearchgate.net |

| Cytochrome P450 (CYP) | CYP2D6 | Deamination, O-Demethylation | Minor to negligible role in deamination; potential minor role in O-demethylation nih.govresearchgate.netnih.gov |

| N-Acetyltransferase (NAT) | NAT1, NAT2 | N-Acetylation | Secondary pathway, often after O-demethylation nih.govyoutube.com |

| UDP-Glucuronosyltransferase (UGT) | Various | Glucuronidation (Conjugation) | Phase II metabolism of hydroxylated metabolites nih.govyoutube.com |

Comparative Metabolic Studies of 2C-I with Related Phenethylamines

Research into the metabolism of this compound (2C-I) in preclinical models, particularly in rats, has identified several key biotransformation pathways. researchgate.netnih.gov These studies serve as a basis for comparison with structurally related phenethylamines and amphetamines, revealing common metabolic routes and distinct differences influenced by molecular structure.

The primary metabolic transformations of 2C-I in rats involve O-demethylation, deamination, and N-acetylation. researchgate.netnih.gov Studies using rat urine have shown that the compound is metabolized through two main routes. One route begins with O-demethylation at either the 2- or 5-position of the methoxy groups. This is often followed by N-acetylation or deamination. The deaminated intermediate can then be oxidized to form a carboxylic acid or reduced to an alcohol. researchgate.netnih.gov The second major pathway involves direct deamination of the parent compound, which is then similarly oxidized or reduced. researchgate.net Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are recognized as the major enzymes responsible for the deamination of 2C compounds.

A direct comparison can be made with the amphetamine analogue, 4-iodo-2,5-dimethoxy-amphetamine (DOI). Studies on DOI metabolism in rats show that it is also extensively metabolized, primarily through O-demethylation. nih.gov Like 2C-I, only small amounts of the parent DOI compound are found in urine, with the bulk being excreted as metabolites. nih.gov This highlights a common and significant metabolic pathway for 2,5-dimethoxy-substituted phenylalkylamines, regardless of whether the side chain is a phenethylamine or an amphetamine.

Further comparative insights come from studies on other analogues. For instance, research indicates that altering the substituent at the 4-position of the phenethylamine structure—such as replacing iodine with bromine, chlorine, or a trifluoromethyl group—has a notable effect on the quantity of radiolabelled metabolites found in plasma. researchgate.net This suggests that the nature of the halogen at this position influences the rate or extent of metabolism.

In vitro studies comparing various 2C-phenethylamines with their N-benzylphenethylamine (NBOMe) counterparts have also shed light on the role of specific enzyme systems. The cytotoxicity of these compounds appears to be influenced by the activity of cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being implicated in their detoxification or bioactivation. nih.gov

The major metabolic pathways for 2C-I and a key related compound are summarized below.

Table 1: Major Metabolic Pathways in Preclinical Models

| Compound | Species | Primary Metabolic Reactions | Key Metabolites |

|---|---|---|---|

| This compound (2C-I) | Rat | O-demethylation (at position 2 and 5), N-acetylation, Deamination, Oxidation, Reduction | O-demethylated metabolites, N-acetylated metabolites, Carboxylic acid derivatives, Alcohol derivatives |

| 4-Iodo-2,5-dimethoxy-amphetamine (DOI) | Rat | O-demethylation | O-demethylated metabolites |

Limitations of Animal Models in Drug Metabolism Studies

While essential for initial toxicological and metabolic assessment, data from animal models have inherent limitations when extrapolating to human metabolism. These limitations stem from physiological, genetic, and enzymatic differences between species.

One of the most significant factors is the variation in cytochrome P450 (CYP) enzymes, which are a superfamily of proteins responsible for the phase I metabolism of a vast number of xenobiotics, including over 90% of drugs in clinical use. metabolon.commdpi.com There are 57 identified human CYP isoforms, and the expression, activity, and substrate specificity of these enzymes can differ significantly between humans and common preclinical models like rats. mdpi.comnih.gov For example, while CYP2D6 is a major enzyme in human drug metabolism, its direct orthologue in rats has different substrate preferences. Such interspecies variability can lead to both quantitative and qualitative differences in metabolic profiles, potentially altering the bioavailability and toxicity of a compound. pharmgkb.org

The genetic homogeneity within laboratory animal populations, such as Sprague-Dawley or Wistar rats, presents another limitation. nih.gov These animals are often from inbred strains, which reduces the variability seen in the genetically diverse human population. metabolon.com In humans, genetic polymorphisms in CYP enzymes are common and can lead to classifications of individuals as poor, intermediate, or ultrarapid metabolizers, drastically affecting drug efficacy and the risk of adverse reactions. metabolon.com Animal models typically cannot replicate this range of metabolic diversity.

Furthermore, some studies on phenethylamine analogues have been conducted exclusively in male animals. nih.gov This practice may limit the applicability of the findings to females, as sex-based differences in drug metabolism are known to exist. Finally, the methods themselves, while informative, can be invasive and may not fully capture the complex interactions within a whole biological system over time. metabolon.com For instance, in vitro studies using rat hepatocytes can predict bioavailability but must be confirmed with in vivo data, which still carries the burden of interspecies extrapolation. nih.gov The "first-pass" metabolism in the gut wall, as studied in rat intestinal loop preparations, can also significantly reduce a compound's availability before it even reaches systemic circulation, a factor that can vary between species. nih.gov

Table 2: Key Limitations of Animal Models in Metabolism Studies

| Limitation | Description | Implication for Phenethylamine Studies |

|---|---|---|

| Interspecies Enzyme Differences | Variation in the expression and function of metabolic enzymes (e.g., Cytochrome P450) between humans and animals. pharmgkb.org | The specific CYP enzymes metabolizing 2C-I in rats may differ from those in humans, leading to different metabolite ratios and clearance rates. |

| Genetic Homogeneity | Lack of genetic diversity in inbred lab animal strains compared to the human population. metabolon.com | Fails to predict the wide range of metabolic responses in humans due to genetic polymorphisms (e.g., poor vs. extensive metabolizers). |

| Sex-Specific Differences | Studies conducted in a single sex (often male) may not be representative of the entire population. nih.gov | Metabolic rates and pathways for phenethylamines could differ between males and females. |

| Route and Dose Administration | The administration methods in preclinical studies may not perfectly mimic human use patterns. | Differences in absorption and first-pass metabolism can alter the metabolic profile. |

Structure Activity Relationships Sar Within the 2c I Family and Analogues

Impact of Halogen Substitutions (e.g., Iodine vs. Bromine) on Activity

The substituent at the 4-position of the 2,5-dimethoxyphenethylamine skeleton plays a crucial role in modulating activity at serotonin (B10506) receptors. Studies comparing halogenated compounds within the 2C family and their amphetamine analogues (DOX series) show a clear trend related to the size of the halogen atom.

Extensive structure-activity relationship studies on psychedelic phenethylamines have shown that nonpolar substituents, such as halogens, in the 4-position tend to increase affinity. nih.gov For the amphetamine counterparts, the 2,5-dimethoxyamphetamine (B1679032) (DOX) series, it has been observed that clinical potency increases with the growing size of the halogen substituent. researchgate.net This suggests a progression from fluorine (DOF) to iodine (DOI). It was hypothesized that this increase in potency correlates with an increased affinity for the 5-HT2A receptor. researchgate.net

When comparing 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) with 2C-I, the substitution of bromine with the larger iodine atom appears to increase potency. erowid.org While direct, comprehensive comparative binding data is nuanced, the general trend indicates that the larger, more lipophilic iodine atom at the 4-position enhances activity. The different ligands at this position can lead to significant differences in metabolism and receptor affinity. oup.com

| Compound | 4-Position Substituent | Key SAR Finding |

| 2C-B | Bromine | Serves as a baseline for comparison within the halogenated 2C series. |

| 2C-I | Iodine | The larger iodine atom generally leads to increased potency compared to bromine. erowid.org |

| DOI | Iodine (Amphetamine analogue) | Shows high 5-HT2A receptor selectivity, which increases with the size of the halogen. researchgate.net |

Role of Methoxy (B1213986) Substitutions at Positions 2 and 5

The methoxy groups at the 2- and 5-positions of the phenyl ring are a defining feature of the 2C series and are absolutely critical for their characteristic activity. nih.gov The removal or alteration of these groups has a profound and generally detrimental effect on their agonist potency at 5-HT2A receptors.

Research on analogues has demonstrated the distinct importance of each methoxy group. In one study, the complete removal of both methoxy groups from a related phenylpiperidine analogue resulted in a compound with negligible agonist activity at both 5-HT2A and 5-HT2C receptors. nih.gov The same study found that the selective deletion of the 5-methoxy group led to a 20-fold decrease in 5-HT2A agonist potency, whereas deletion of the 2-methoxy group caused a much more drastic, over 500-fold drop in potency. nih.gov This highlights the critical role of the 2-position methoxy group for high-potency agonist activity. Furthermore, both the 2- and 5-methoxy groups are considered important for the low intrinsic activity observed at the 5-HT2C receptor for some of these compounds. nih.gov

| Modification | Impact on 5-HT2A Receptor Potency |

| Deletion of 2-Methoxy Group | >500-fold drop in potency. nih.gov |

| Deletion of 5-Methoxy Group | 20-fold drop in potency. nih.gov |

| Deletion of Both Methoxy Groups | Negligible agonist activity. nih.gov |

Influence of N-Benzyl Moiety on Receptor Affinity and Potency (e.g., NBOMes)

One of the most significant modifications to the 2C-I structure is the addition of a benzyl (B1604629) group to the amine, particularly a 2-methoxybenzyl group, which creates the compound 25I-NBOMe. This substitution dramatically enhances the molecule's affinity and potency at the 5-HT2A receptor. nih.govresearchgate.netmdpi.com

The addition of the N-(2-methoxy)benzyl group can increase the binding affinity for the 5-HT2A receptor by 16 to 32-fold compared to the parent compound, 2C-I. nih.govwikipedia.org Studies have shown that 25I-NBOMe is a highly potent full agonist at the human 5-HT2A receptor, with a binding affinity (Ki) of 0.044 nM. wikipedia.org In vivo studies in mice confirmed this increased potency, showing that 25I-NBOMe was approximately 14-fold more potent than 2C-I at inducing head-twitch responses, a behavioral proxy for 5-HT2A receptor activation. wikipedia.orgresearchgate.net

This N-benzyl substitution also alters the broader receptor binding profile. It increases binding affinity at 5-HT2C, adrenergic α1, and histamine (B1213489) H1 receptors, while reducing affinity for 5-HT1A receptors and the trace amine-associated receptor 1 (TAAR1). sci-hub.senih.gov The result is a compound with exceptionally high potency at the 5-HT2A receptor and a high degree of selectivity for 5-HT2A over 5-HT1A receptors. sci-hub.senih.gov

Table: Comparison of Receptor Affinities (Ki, nM) for 2C-I and 25I-NBOMe

| Compound | 5-HT2A Receptor | 5-HT2C Receptor |

|---|---|---|

| 2C-I | ~0.62 - 16 nM researchgate.netwikipedia.org | ~4.6 - 88.9 nM wikipedia.org |

| 25I-NBOMe | ~0.044 - 0.6 nM wikipedia.org | ~1.03 - 4.6 nM wikipedia.org |

Note: Ki values can vary between different studies and experimental conditions.

Comparative SAR with Amphetamine Derivatives (e.g., DOI) and other 2C Compounds

Comparing the 2C series with their α-methylated analogues, the amphetamine derivatives (DOX series), reveals important structure-activity relationships. For instance, (R)-(-)-2,5-dimethoxy-4-iodoamphetamine (DOI) is the amphetamine counterpart to 2C-I. Studies indicate that for the DOX series, increasing the size of the halogen at the 4-position substantially increases selectivity for the 5-HT2A receptor over the 5-HT1A receptor, a trend that is also observed but may be less pronounced in the 2C series. researchgate.net

A striking difference emerges when considering N-benzyl substitution. While adding an N-benzyl group to 2C-I dramatically increases potency, the same modification to DOI results in an inactive compound. wikipedia.org This highlights a critical interaction between the α-methyl group of the amphetamine structure and the N-benzyl moiety that is unfavorable for receptor binding.

Analytical Methodologies for Detection and Characterization of 4 Iodo 2,5 Dimethoxyphenethylamine and Metabolites

Chromatographic Techniques for Compound Identification and Separation

Chromatography, a cornerstone of analytical chemistry, is essential for separating 2C-I and its metabolites from complex biological matrices. Coupled with mass spectrometry, these techniques offer high sensitivity and specificity for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is a widely employed and robust technique for the toxicological screening of 2C-I. researchgate.netresearchgate.net It is frequently used for the analysis of 2C-I and its metabolites in urine samples. researchgate.netnih.gov In many procedures, an extraction and derivatization step precedes GC/MS analysis to improve the chromatographic properties and thermal stability of the analytes. umich.educeon.rs For instance, studies on rat urine have successfully identified 2C-I and its metabolites using GC/MS following acid hydrolysis, liquid-liquid extraction, and a derivatization process. researchgate.net The main metabolic pathways identified through this method include O-demethylation, N-acetylation, and deamination followed by oxidation. nih.gov GC/MS can be used for both qualitative identification, by comparing the resulting mass spectra to reference libraries, and for quantitative analysis. researchgate.netceon.rs Even without derivatization, GC/MS is capable of detecting dimethoxyphenethylamines like 2C-I. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS, LC-QTOF-MS, LC-MS/MS)

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has become a vital tool for the analysis of phenethylamines due to its superior sensitivity and selectivity compared to GC/MS. fda.gov.tw LC-MS/MS methods have been developed and validated for the simultaneous screening and quantification of multiple phenethylamine (B48288) derivatives, including 2C-I, in biological fluids like amniotic fluid and urine. fda.gov.twnih.gov These methods often involve a simple "dilute-and-shoot" sample preparation, making them efficient for high-throughput screening. fda.gov.tw

High-resolution mass spectrometry, such as liquid chromatography combined with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers an effective method for the qualitative analysis and structural identification of impurities in illicit drug samples. rsc.org This technique provides accurate mass data that allows for the determination of elemental compositions, which is crucial for elucidating the structures of unknown impurities and proposing potential synthetic routes of the drug. rsc.org The use of LC-MS allows for the analysis of underivatized phenethylamines, simplifying sample preparation. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE/MS)

Capillary electrophoresis-mass spectrometry (CE/MS) serves as a complementary technique to GC/MS and LC/MS for the analysis of designer drugs. researchgate.net It has been successfully applied to screen for and quantify phenethylamine derivatives in human plasma. nih.gov CE/MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov This technique was used in conjunction with GC/MS in studies of 2C-I metabolism in rats, aiding in the identification of various metabolites. researchgate.netcapes.gov.br The unique selectivity offered by electrophoretic separation makes CE-MS particularly well-suited for analyzing complex biological molecules. researchgate.net

Table 1: Overview of Chromatographic Techniques for 2C-I Analysis

| Technique | Coupled Detector | Primary Application | Sample Type | Key Findings/Advantages | Citations |

|---|---|---|---|---|---|

| Gas Chromatography | Mass Spectrometry (MS) | Toxicological screening, metabolism studies | Urine | Robust, widely used; identifies metabolites after derivatization. | researchgate.net, nih.gov, researchgate.net |

| Liquid Chromatography | Tandem MS (MS/MS), QTOF-MS | Quantitative analysis, impurity profiling | Amniotic fluid, Urine | High sensitivity and selectivity; can analyze underivatized compounds. | nih.gov, fda.gov.tw, rsc.org |

| Capillary Electrophoresis | Mass Spectrometry (MS) | Screening and quantification in plasma | Plasma, Urine | Complementary to GC/MS and LC/MS; high separation efficiency. | nih.gov, researchgate.net |

Derivatization Strategies for Enhanced Detection (e.g., Microwave-assisted acetylation)

Derivatization is a chemical modification process used to enhance the analytical properties of compounds, improving their volatility, thermal stability, and detectability. For phenethylamines like 2C-I, derivatization is often necessary for GC/MS analysis. nih.govsigmaaldrich.com

Common strategies include acylation, such as acetylation or forming trifluoroacetamide (B147638) (TFA) derivatives. researchgate.netceon.rs Valeryl derivatization has also been shown to be effective for the GC/MS detection of 2C-I metabolites. nih.gov A notable advancement in this area is the use of microwave-assisted acetylation. researchgate.net This method significantly reduces reaction times compared to conventional heating methods. researchgate.netscispace.commdpi.com For example, studies have shown that microwave-assisted acetylation of 2C-I metabolites prior to GC/MS analysis is an effective part of a systematic toxicological analysis procedure. researchgate.net The use of iodine as a catalyst in conjunction with acetic anhydride (B1165640) under microwave irradiation has been reported as an efficient and environmentally friendly acetylation method. researchgate.netscispace.com Other derivatization reagents are employed to enhance detection in LC-MS, especially for metabolites like carboxylic acids that may exhibit poor ionization efficiency. nih.gov

Spectrometric Approaches for Structural Elucidation (e.g., High-Resolution Mass Spectrometry)

The definitive identification and structural elucidation of new designer drugs and their metabolites heavily rely on advanced spectrometric techniques. ojp.govbohrium.com High-Resolution Mass Spectrometry (HRMS) is paramount in this field. researchgate.net

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, enabling the confident assignment of elemental formulas to parent compounds and their fragments. nih.govnih.gov Techniques like GC-TOFMS have been used to analyze sets of phenethylamines, including the 2C family, to develop mass defect filters. bohrium.comresearchgate.net These filters help to rapidly characterize compounds based on their structural subclass, which is particularly useful for distinguishing 2C-phenethylamines from other structurally similar designer drugs when reference standards are unavailable. ojp.govbohrium.com Tandem mass spectrometry (MS/MS) is another critical tool that breaks down molecular ions into characteristic fragment ions, providing detailed structural information. nih.govnih.gov The fragmentation patterns obtained can be compared against libraries or interpreted to deduce the compound's structure. nih.gov

Limitations of Current Analytical Methods (e.g., for labile compounds, sensitivity of radioimmunoassay)

Despite the power of modern analytical techniques, several limitations persist. Initial screening for drugs of abuse often relies on immunoassays, which can lack the necessary specificity and sensitivity for designer drugs. fda.gov.twoup.com These assays are designed for common drugs and may not cross-react with new psychoactive substances like 2C-I, leading to false-negative results. oup.comnih.gov Even when cross-reactivity occurs, it may not be sufficient for reliable detection. oup.com

Radioimmunoassay (RIA), while historically valued for its high sensitivity in measuring substances like hormones, has its own drawbacks. youtube.comyoutube.comnih.gov The technique requires handling radioactive materials, which poses safety risks and increases costs compared to other immunoassays. youtube.com Furthermore, drug-sensitive assays like traditional RIA can fail to detect antibody-bound drugs, requiring highly drug-tolerant assays for accurate assessment. frontiersin.org

Another significant challenge is the thermal lability of certain related compounds. For example, N-benzylphenethylamines (NBOMes) can thermally degrade to their corresponding 2C analogues in the hot injector of a gas chromatograph. nih.gov This can lead to the misidentification of a substance; for instance, 25I-NBOH was initially misidentified as 2C-I due to thermal degradation during GC analysis. nih.gov This highlights the necessity of using "softer" ionization techniques like those employed in LC/MS for labile compounds. fda.gov.tw Additionally, molecules that lack a strong chromophore can be difficult to detect using UV-based detectors in HPLC, sometimes necessitating derivatization which can complicate the analysis. monash.edu

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying 4-Iodo-2,5-dimethoxyphenethylamine in complex matrices?

- Methodological Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. GC-MS is critical for detecting trace amounts in biological samples, while NMR (¹H and ¹³C) confirms structural integrity, especially the iodine substitution pattern at the 4-position of the phenyl ring. Cross-validate results with reference standards synthesized under controlled conditions, as described in forensic toxicology protocols .

Q. How can researchers ensure regulatory compliance when handling 2C-I in pharmacological studies?

- Methodological Answer : 2C-I is classified as a controlled substance under DEA Schedule I in the United States. Researchers must obtain a DEA license for procurement and adhere to strict inventory documentation. Institutional Review Board (IRB) approval is mandatory for in vivo studies. Refer to the Food and Drug Administration Safety and Innovation Act (Section 1152) for guidelines on controlled substance research .

Q. What are the primary pharmacological targets of 2C-I, and how are receptor binding assays designed?

- Methodological Answer : 2C-I acts as a partial agonist at serotonin receptors (5-HT₂A/₂C). Radioligand binding assays using [¹²⁵I]-2C-I (as described in Johnson et al., 1990) are conducted on rat frontal cortex homogenates. Competitive binding curves are generated against reference antagonists (e.g., ketanserin for 5-HT₂A), with Ki values calculated using the Cheng-Prusoff equation .

Advanced Research Questions

Q. How can synthetic yields of 2C-I be optimized while minimizing side products?

- Methodological Answer : Adapt the reductive alkylation method from Shulgin’s synthesis of related phenethylamines . Key steps include:

- Using sodium cyanoborohydride for selective amine alkylation at pH 5.

- Purifying intermediates via acid-base partitioning (CH₂Cl₂/H₂SO₄).

- Monitoring reaction progress with thin-layer chromatography (TLC) to detect unreacted 2,5-dimethoxyphenethylamine.

- Data Contradiction Note : Yields may vary due to iodine’s steric effects; compare with bromo/chloro analogs (e.g., 2C-B) to assess substituent-specific challenges .

Q. What experimental strategies address discrepancies in reported 5-HT₂A binding affinities for 2C-I?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, membrane preparation). Standardize protocols using SWGTOX validation practices :

- Use identical cell lines (e.g., HEK-293 expressing human 5-HT₂A).

- Normalize data to internal controls (e.g., LSD as a reference agonist).

- Apply statistical meta-analysis to reconcile historical data .

Q. How can the environmental fate of 2C-I be modeled in aquatic ecosystems?

- Methodological Answer : Design studies based on the INCHEMBIOL framework :

- Phase 1 : Determine physicochemical properties (logP = 2.30, water solubility) to predict bioaccumulation potential.

- Phase 2 : Conduct microcosm experiments to track abiotic degradation (hydrolysis, photolysis) and biotic uptake in algae/daphnids.

- Phase 3 : Use LC-MS/MS to quantify sub-ppb residues in environmental samples.

Q. What structural modifications enhance 2C-I’s selectivity for 5-HT₂A over 5-HT₂C receptors?

- Methodological Answer : Perform systematic SAR studies:

- Replace iodine with smaller halogens (e.g., Br, Cl) to assess steric effects.

- Introduce N-alkyl groups (e.g., N,N-dimethylation) to alter lipophilicity and receptor docking, as seen in IDNNA derivatives .

- Validate selectivity ratios using functional assays (e.g., calcium flux in transfected cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。